HFPO octamer alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

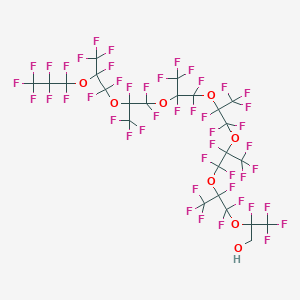

HFPO octamer alcohol: is a fluorinated compound with the molecular formula C₂₄H₃F₄₇O₈ and a molecular weight of 1312.201 g/mol. It is a versatile fluorointermediate used in the synthesis of various fluorinated compounds and fluoropolymers. This compound is known for its unique properties, making it valuable in industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: HFPO octamer alcohol is synthesized through the oxidation of hexafluoropropylene using various oxidants. One common method involves the use of sodium hypochlorite in a two-phase solvent system . Hydrofluoroethers such as C₄F₉OCH₃, C₄F₉OC₂H₅, and C₇F₁₅OC₂H₅ are used as solvents to achieve high yields . The reaction is typically carried out at room temperature for about 20 minutes, resulting in over 40% yield and over 70% selectivity .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar methods as described above. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the efficiency of the reaction . The optimization of reaction parameters, including the concentration of sodium hydroxide and the choice of solvent, is crucial for maximizing yield and selectivity .

化学反応の分析

Types of Reactions: HFPO octamer alcohol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and isomerization . The epoxide ring in HFPO can be opened by nucleophiles to form a variety of derivatives . It can also be isomerized to pentafluoropropionyl fluoride or hexafluoroacetone .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as halides or amines are used to catalyze the isomerization of HFPO.

Oxidation: Sodium hypochlorite is commonly used as an oxidant in the synthesis of HFPO.

Isomerization: Lewis acids can catalyze the rearrangement of HFPO to hexafluoroacetone.

Major Products Formed:

Pentafluoropropionyl Fluoride: Formed through isomerization of HFPO.

Hexafluoroacetone: Another product of HFPO isomerization.

Various Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

Industrial Applications

The applications of HFPO octamer alcohol can be categorized into several key areas:

Fluoropolymer Production

This compound is utilized in the synthesis of fluoropolymers, which are known for their resistance to heat and chemicals. These polymers are essential in various industries:

- Aerospace : Used in coatings and materials that require high thermal stability.

- Automotive : Employed in fuel lines and seals due to their chemical resistance.

- Electronics : Used in insulating materials for wires and components.

Surface Coatings

The hydrophobic properties of this compound make it an excellent candidate for surface treatments:

- Water-repellent coatings : Applied on textiles and outdoor gear to enhance water resistance.

- Non-stick surfaces : Used in cookware and industrial applications where friction reduction is desired.

Additives in Formulations

This compound serves as an additive in various formulations:

- Paints and varnishes : Improves durability and weather resistance.

- Adhesives and sealants : Enhances adhesion properties under harsh conditions.

Environmental Considerations

The use of this compound raises environmental concerns due to its classification as a PFAS compound. Regulatory bodies are increasingly scrutinizing PFAS for their persistence in the environment and potential health impacts. The U.S. Environmental Protection Agency (EPA) has established health advisories for related compounds, emphasizing the need for careful monitoring and management of these substances in industrial applications .

Case Study 1: Aerospace Coatings

A study conducted on aerospace materials highlighted the effectiveness of fluoropolymer coatings derived from this compound in enhancing thermal stability and corrosion resistance. The coatings demonstrated superior performance compared to traditional materials under extreme conditions .

Case Study 2: Automotive Seals

Research on automotive seals treated with this compound showed significant improvements in longevity and performance under exposure to fuels and oils. The seals exhibited reduced wear and enhanced sealing capabilities, leading to lower maintenance costs for vehicle manufacturers .

作用機序

The mechanism of action of HFPO octamer alcohol involves its ability to undergo nucleophilic substitution and isomerization reactions. The epoxide ring in HFPO is highly reactive and can be opened by nucleophiles, leading to the formation of various derivatives . The compound can also be isomerized to pentafluoropropionyl fluoride or hexafluoroacetone in the presence of Lewis acids . These reactions are facilitated by the unique electronic properties of the fluorinated groups in the molecule .

類似化合物との比較

Hexafluoropropylene Oxide: A precursor to HFPO octamer alcohol and used in similar applications.

Pentafluoropropionyl Fluoride: An isomerization product of HFPO.

Hexafluoroacetone: Another isomerization product of HFPO.

Uniqueness: this compound is unique due to its high molecular weight and the presence of multiple fluorinated groups, which impart exceptional chemical stability and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various fluorinated compounds and polymers.

生物活性

HFPO octamer alcohol, also known as hexafluoropropylene oxide dimer alcohol (HFPO-DA), belongs to the class of per- and polyfluoroalkyl substances (PFAS). It has gained attention due to its widespread environmental presence and potential health impacts. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

HFPO-DA is characterized by its fluorinated structure, which imparts unique chemical properties such as high stability and hydrophobicity. These properties contribute to its persistence in the environment and bioaccumulation in living organisms.

In Vivo Studies

- Maternal and Fetal Toxicity : Research conducted on Sprague-Dawley rats demonstrated that oral exposure to HFPO-DA during gestation resulted in significant maternal and fetal effects. Notably, there was an increase in maternal liver weights and alterations in thyroid hormone levels. The study indicated that while in vitro receptor activity was negligible, in vivo exposure led to up-regulated gene expression related to peroxisome proliferator-activated receptors (PPARs) in both maternal and fetal livers .

- Reproductive Development : Another study highlighted that HFPO-DA exposure during critical periods of sexual differentiation resulted in lower weights of male reproductive tissues in offspring. This suggests potential endocrine-disrupting effects, although testosterone production remained unaffected .

In Vitro Studies

In vitro assays assessing steroid receptor activity showed that HFPO-DA had minimal impact on androgen or estrogen receptor activity. However, it did exhibit some interaction with PPARs, indicating a potential pathway for metabolic disruption .

The biological activity of this compound may be attributed to its ability to interact with various nuclear receptors, particularly PPARs. These receptors play a crucial role in regulating lipid metabolism and are implicated in the development of liver toxicity observed in animal studies . The compound's structural characteristics enable it to influence cellular signaling pathways, potentially leading to adverse health outcomes.

Environmental Persistence and Bioaccumulation

HFPO-DA is noted for its persistence in the environment due to its fluorinated structure. Studies indicate that it can accumulate in biological tissues, raising concerns about long-term exposure effects. The compound has been detected in drinking water sources, highlighting the need for monitoring and risk assessment .

Case Study 1: Hepatotoxicity

A study reported hepatotoxic effects after 28 days of exposure at a dose of 1 mg/kg body weight, with a no-observable-adverse-effect level (NOAEL) identified between 50–500 mg/kg for females and 1–50 mg/kg for males. The findings suggest that liver toxicity is a significant concern associated with HFPO-DA exposure .

Case Study 2: Developmental Toxicity

Research examining developmental toxicity revealed that maternal exposure to HFPO-DA during pregnancy led to adverse outcomes such as placental lesions and changes in gestational weight gain. These effects were consistent with findings from other PFAS compounds, indicating a potential class effect related to developmental toxicity .

Data Summary Table

| Study | Findings | Dose/Exposure |

|---|---|---|

| Maternal-Fetal Toxicity Study | Increased maternal liver weight; altered thyroid hormones | Oral gavage during gestation |

| Reproductive Development Study | Lower weights of male reproductive tissues | Oral exposure during critical periods |

| Hepatotoxicity Study | Liver toxicity at 1 mg/kg body weight | 28-day exposure |

| Developmental Toxicity Study | Placental lesions; changes in gestational weight gain | Oral exposure during pregnancy |

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H3F47O8/c25-2(1-72,10(34,35)36)73-19(60,61)4(28,12(40,41)42)75-21(64,65)6(30,14(46,47)48)77-23(68,69)8(32,16(52,53)54)79-24(70,71)9(33,17(55,56)57)78-22(66,67)7(31,15(49,50)51)76-20(62,63)5(29,13(43,44)45)74-18(58,59)3(26,27)11(37,38)39/h72H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGRADMNBHNLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H3F47O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。